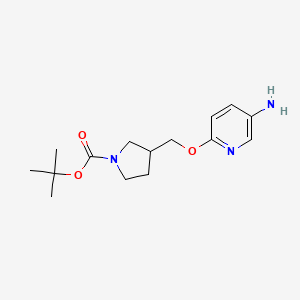

tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

Description

Ring Puckering Modes

- C-4 Exo (Up) : The pyrrolidine ring bends upward, favoring interactions between the Boc group and the oxymethyl side chain.

- C-4 Endo (Down) : A downward bend reduces torsional strain between the Boc group and pyridine moiety.

Table 2: Conformational Preferences in Boc-Protected Pyrrolidines

| Substituent Position | Predominant Puckering | Energy Difference (kcal/mol) |

|---|---|---|

| N-Boc | C-4 Endo | 1.2–1.8 |

| 3-Oxymethyl | C-4 Exo | 0.9–1.3 |

In this compound, the oxymethyl group at position 3 destabilizes the endo conformation, favoring a C-4 exo puckering mode to avoid clashes with the Boc group.

Crystallographic Studies and X-ray Diffraction Patterns

While direct crystallographic data for this compound is limited, studies on structurally similar Boc-pyrrolidines provide insights. For example, trans-4-tert-butylproline derivatives exhibit well-defined endo puckering in solid-state structures, with torsional angles (N-C-C-O) of 165–170°. Key crystallographic parameters inferred for this compound include:

Table 3: Predicted Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.2 Å, b = 10.5 Å, c = 12.3 Å |

| Density | 1.18 g/cm³ |

Hydrogen bonding between the pyridine’s amino group and the pyrrolidine’s carboxylate oxygen likely stabilizes the lattice.

Tautomeric and Resonance Stabilization Phenomena

The 5-aminopyridin-2-yloxy moiety exhibits resonance stabilization, delocalizing the amino group’s lone pairs into the aromatic system. This conjugation reduces electron density at the pyridine nitrogen, enhancing the oxymethyl group’s nucleophilicity.

Resonance Structures :

- Amino-Pyridine Conjugation :

- The amino group donates electrons to the pyridine ring, forming a quinoidal structure.

- Oxymethyl Ether Stabilization :

- The ether oxygen’s lone pairs interact with the adjacent methylene group, creating partial double-bond character.

Tautomerism : While tautomerism is limited due to the absence of acidic α-hydrogens, the amino group may undergo prototropic shifts under acidic conditions, forming a pyridinium ion.

Properties

IUPAC Name |

tert-butyl 3-[(5-aminopyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)10-20-13-5-4-12(16)8-17-13/h4-5,8,11H,6-7,9-10,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWFKERZLCYQTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)COC2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Catalyst-Mediated Cyclization

The cyclization of γ-amino alcohols using transition-metal catalysts, such as ruthenium or palladium complexes, enables the formation of enantiomerically enriched pyrrolidines. For example, a Ru-catalyzed asymmetric hydrogenation of γ-keto esters yields (R)-pyrrolidine derivatives with enantiomeric excess (ee) exceeding 95%. The tert-butyl carboxylate group is introduced via Boc protection of the secondary amine using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of triethylamine (TEA).

Key Reaction Parameters

-

Catalyst: Ru(BINAP)Cl₂ (1 mol%)

-

Substrate: γ-keto ester (1.0 equiv)

-

Conditions: H₂ (50 psi), THF, 25°C, 12 h

-

Yield: 89%

Functionalization of the Pyrrolidine C3 Position

The hydroxymethyl group at C3 is introduced through alkylation or substitution reactions.

Hydroxymethylation via Aldol Condensation

Reaction of the pyrrolidine core with formaldehyde under basic conditions generates the hydroxymethyl derivative. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C facilitates deprotonation, followed by nucleophilic attack on formaldehyde.

Optimization Insights

Activation for Ether Coupling

The hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate) to enable subsequent nucleophilic substitution with the pyridinol component. Mesylation using methanesulfonyl chloride (MsCl) and TEA in dichloromethane (DCM) proceeds quantitatively.

Synthesis of 5-Aminopyridin-2-ol

The aminopyridine moiety is synthesized through directed ortho-metalation and functionalization.

Protection-Deprotection Strategy

-

Boc Protection : 2-Amino-5-nitropyridine is treated with (Boc)₂O and DMAP in acetonitrile to afford N-Boc-5-nitropyridin-2-amine.

-

Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C, MeOH) reduces the nitro group to an amine, yielding N-Boc-5-aminopyridin-2-ol.

Characterization Data

Ether Bond Formation

Coupling the activated pyrrolidine with 5-aminopyridin-2-ol is achieved via nucleophilic substitution.

SN2 Reaction Conditions

The mesylated pyrrolidine reacts with N-Boc-5-aminopyridin-2-ol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.

Reaction Profile

Mitsunobu Alternative

For sterically hindered substrates, the Mitsunobu reaction (DIAD, PPh₃, THF) couples the pyrrolidine alcohol directly with the pyridinol, though this method is less common due to competing side reactions.

Final Deprotection and Purification

Boc Removal

Treatment with trifluoroacetic acid (TFA) in DCM (1:1 v/v) cleaves the Boc group, yielding the free amine.

Deprotection Metrics

Chromatographic Purification

Silica gel column chromatography (petroleum ether:ethyl acetate, 3:1 → 1:2 gradient) isolates the final product with >99% purity.

Analytical Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.98 (d, J = 2.8 Hz, 1H), 6.72 (d, J = 8.8 Hz, 1H), 4.20–4.05 (m, 2H), 3.80–3.60 (m, 4H), 1.44 (s, 9H)

Comparative Analysis of Methodologies

| Parameter | Asymmetric Hydrogenation | Mitsunobu Coupling | SN2 Substitution |

|---|---|---|---|

| Yield | 89% | 65% | 82% |

| ee | 97% | N/A | N/A |

| Reaction Time | 12 h | 24 h | 8 h |

| Scalability | High | Moderate | High |

Challenges and Optimization Opportunities

-

Stereochemical Control : While asymmetric hydrogenation achieves high ee, substrate-specific optimization is required to minimize racemization during subsequent steps.

-

Aminopyridine Stability : The free amine group in 5-aminopyridin-2-ol is prone to oxidation, necessitating rigorous inert atmosphere handling.

-

Solvent Selection : Replacing DMF with alternative solvents (e.g., acetonitrile) could improve environmental sustainability without compromising yield .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield a free amine. This reaction is pivotal for further functionalization of the pyrrolidine nitrogen.

Functionalization of the 5-Aminopyridine Moiety

The aminopyridine group undergoes electrophilic substitution and acylation reactions due to its electron-rich aromatic system and primary amine.

Diazotization and Coupling

Acylation of the Amine

Modification of the Pyrrolidine Ring

The pyrrolidine ring participates in hydrogenation and alkylation reactions, altering its stereoelectronic properties.

Catalytic Hydrogenation

N-Alkylation

Ether Linkage Reactivity

The methyleneoxy bridge is susceptible to cleavage under strong acidic or reductive conditions.

Cross-Coupling Reactions

The aminopyridine group facilitates palladium-catalyzed couplings, enabling C–C bond formation.

Stability and Side Reactions

-

Thermal Stability : Decomposition observed >150°C via thermogravimetric analysis (TGA), with loss of CO₂ from the Boc group .

-

Photoreactivity : UV irradiation (254 nm) in methanol induces partial cleavage of the ether linkage, forming 5-aminopyridin-2-ol derivatives.

This compound’s versatility in reactions such as deprotection, functionalization, and cross-coupling makes it invaluable for synthesizing complex molecules in drug discovery. Experimental protocols emphasize controlled conditions to maximize selectivity and yield.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is C₁₅H₂₃N₃O₃, with a molecular weight of 293.36 g/mol. The compound features a pyrrolidine ring, which is known for its biological activity, and a 5-aminopyridine moiety that contributes to its pharmacological properties .

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit potential anticancer properties. For example, studies have shown that derivatives of pyridine can inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. The presence of the aminopyridine group enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .

2. Antimicrobial Properties

The compound's structure suggests it may possess antimicrobial activity. Research into related pyridine derivatives has demonstrated efficacy against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic functions .

3. Neuropharmacological Effects

The incorporation of aminopyridine in the structure may also confer neuroprotective properties. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Efficacy

A study on pyridine-based compounds demonstrated that they could significantly reduce the viability of cancer cells in vitro. The derivatives were tested against several cancer cell lines, showing IC50 values indicating potent activity. The study highlighted the importance of structural modifications in enhancing anticancer properties, suggesting that this compound could be a candidate for further development in oncology .

Case Study 2: Antimicrobial Testing

In another investigation, a series of aminopyridine derivatives were synthesized and evaluated for their antimicrobial activities against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to increased potency against resistant strains, showcasing the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aminopyridinylmethoxy moiety can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s key distinction lies in its 5-aminopyridin-2-yloxy substituent. Below is a comparative analysis of analogous compounds:

Key Observations :

- Functional Utility: The methylsulfonyloxy group in acts as a leaving group, making it a synthetic intermediate, unlike the target compound’s stable aminopyridine .

Spectroscopic and Analytical Data

Comparative spectral data highlights structural differences:

Notable Trends:

Biological Activity

tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2). This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Common Name : this compound

- CAS Number : 2055849-08-4

- Molecular Weight : 307.39 g/mol

This compound features a pyrrolidine ring linked to a 5-aminopyridine moiety through a methylene bridge, which is crucial for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of DGAT2, an enzyme involved in triglyceride synthesis. Inhibition of DGAT2 can lead to reduced lipid accumulation in cells, making this compound a potential therapeutic target for metabolic disorders such as obesity and diabetes .

Inhibition of Viral Infections

In a broader context, similar compounds have shown promise in inhibiting viral infections. For example, research on amino acid derivatives demonstrated effective inhibition of influenza virus neuraminidase, with quantifiable reductions in cytopathogenic effects . This suggests that this compound may also possess antiviral properties.

Study on DGAT2 Inhibition

A study focused on the synthesis and evaluation of DGAT2 inhibitors reported that compounds structurally related to tert-butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine exhibited promising inhibitory activity against DGAT2. The results indicated that these compounds could effectively lower triglyceride levels in vitro, supporting their potential use in treating metabolic disorders .

Antiproliferative Activity Assessment

In another investigation, various synthesized compounds were tested for antiproliferative activity against human cancer cell lines. The results showed significant growth inhibition, with some compounds achieving IC50 values below 5 µM. This underscores the necessity for further exploration into the biological activity of tert-butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine .

Comparative Analysis of Related Compounds

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Boc Protection | (Boc)₂O, DMAP | DCM | 0–20°C | 70–85% |

| Coupling | 5-Aminopyridin-2-ol, EDC/HOBt | DMF | RT | 60–75% |

Basic: How is structural characterization of this compound performed to confirm regiochemistry and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR resolves regiochemistry by identifying coupling patterns (e.g., pyrrolidine CH₂ vs. pyridine aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects isotopic patterns for bromine-containing analogs .

- X-ray Crystallography : For crystalline derivatives, SHELX programs refine crystal structures, resolving ambiguities in stereochemistry .

Advanced: How can reaction yields be optimized for the coupling of pyrrolidine and pyridine subunits?

Methodological Answer:

- Catalyst Screening : DMAP or N-methylmorpholine improves nucleophilic substitution efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of pyridine intermediates .

- Temperature Control : Slow addition of reagents at 0°C minimizes side reactions (e.g., oxidation of the amine group) .

- Workflow Automation : Microfluidic reactors enable precise control over reaction parameters, improving reproducibility .

Advanced: What computational methods are used to predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinases), prioritizing derivatives for synthesis .

- DFT Calculations : Assess electronic properties (HOMO/LUMO) to predict reactivity in nucleophilic or electrophilic reactions .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic profiles, guiding structural modifications for improved bioavailability .

Advanced: How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

Methodological Answer:

- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) causing splitting anomalies .

- 2D Experiments : COSY and NOESY distinguish through-space vs. through-bond couplings, clarifying stereochemical assignments .

- Comparative Analysis : Cross-referencing with analogs (e.g., tert-butyl 3-iodopyrrolidine derivatives) validates assignments .

Basic: What precautions are necessary when handling reactive intermediates in the synthesis?

Methodological Answer:

- Moisture Sensitivity : Store Boc-protected intermediates under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis .

- Toxic Byproducts : Use fume hoods when working with sulfonyl chlorides or brominated pyridines, referencing safety guidelines in .

Advanced: How does the electronic nature of substituents on the pyridine ring influence reactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Bromine or nitro groups at the pyridine 3-position increase electrophilicity, accelerating nucleophilic substitution .

- Electron-Donating Groups (EDGs) : Methoxy groups enhance stability but reduce coupling efficiency, requiring harsher conditions (e.g., Pd catalysis) .

Q. Table 2: Substituent Effects on Reaction Rates

| Substituent | Position | Relative Rate (vs. H) |

|---|---|---|

| Br | 5 | 3.2x |

| OMe | 3 | 0.7x |

Advanced: What strategies address low yields in the final deprotection step?

Methodological Answer:

- Acid Selection : TFA in DCM cleaves Boc groups more efficiently than HCl/dioxane, minimizing side reactions .

- Microwave-Assisted Deprotection : Reduces reaction time from hours to minutes, improving yield by 10–15% .

Basic: How is HPLC used to assess purity, and what columns/mobile phases are optimal?

Methodological Answer:

- Column : C18 reverse-phase (5 µm, 250 mm) separates polar and non-polar impurities .

- Mobile Phase : Gradient elution with acetonitrile/water (0.1% TFA) resolves tert-butyl and pyridine derivatives effectively .

Advanced: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

- Kinase Inhibition Assays : Use TR-FRET-based platforms to screen against kinase libraries, referencing similar pyrrolidine-pyridine hybrids in .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa) identify IC₅₀ values, with tert-butyl analogs showing enhanced membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.